molecular formula C13H10N2S2 B5873877 Benzothiazole, 2-[(2-pyridinylmethyl)thio]- CAS No. 83782-82-5

Benzothiazole, 2-[(2-pyridinylmethyl)thio]-

Cat. No.: B5873877
CAS No.: 83782-82-5
M. Wt: 258.4 g/mol
InChI Key: XICJEXBRMRRJTC-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[(2-pyridinylmethyl)thio]- is a heterocyclic compound that features a benzothiazole core with a pyridinylmethylthio substituent at the second position This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-[(2-pyridinylmethyl)thio]- typically involves the condensation of 2-aminothiophenol with pyridine-2-carbaldehyde in the presence of a suitable catalyst. One common method involves using iodine as a catalyst in dimethylformamide (DMF) as the solvent. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired benzothiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sodium metabisulfite and α-keto acids have also been explored for the synthesis of 2-substituted benzothiazole derivatives .

Types of Reactions:

    Oxidation: Benzothiazole, 2-[(2-pyridinylmethyl)thio]- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[(2-pyridinylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

    2-Aminobenzothiazole: Lacks the pyridinylmethylthio substituent but shares the benzothiazole core.

    2-Mercaptobenzothiazole: Contains a thiol group at the second position instead of the pyridinylmethylthio group.

    2-Phenylbenzothiazole: Features a phenyl group at the second position.

Uniqueness: Benzothiazole, 2-[(2-pyridinylmethyl)thio]- is unique due to the presence of the pyridinylmethylthio group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJEXBRMRRJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354877
Record name Benzothiazole, 2-[(2-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83782-82-5
Record name Benzothiazole, 2-[(2-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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